Cas no 855836-52-1 (3-Bromo-2-iodophenol)

3-Bromo-2-iodophenol structure
3-Bromo-2-iodophenol structure
Product name:3-Bromo-2-iodophenol
CAS No:855836-52-1
MF:C6H4BrIO
Molecular Weight:298.903833389282
MDL:MFCD08166320
CID:717449
PubChem ID:11162338

3-Bromo-2-iodophenol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-iodophenol
    • Phenol, 3-bromo-2-iodo-
    • Bromjodphenol
    • PubChem22617
    • 2-Iodo-3-bromophenol
    • TD1055
    • 3290AC
    • CM11649
    • AS05449
    • MB05341
    • BC004808
    • AM804419
    • ST24041849
    • 3-Bromo-2-iodophenol (ACI)
    • CS-0036114
    • SY124560
    • DTXSID70457380
    • DS-13746
    • 855836-52-1
    • AC-28555
    • AKOS016001207
    • MFCD08166320
    • SCHEMBL2677547
    • MDL: MFCD08166320
    • インチ: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • InChIKey: WJJYPSTVJBRTGK-UHFFFAOYSA-N
    • SMILES: BrC1C(I)=C(O)C=CC=1

計算された属性

  • 精确分子量: 297.84900
  • 同位素质量: 297.84902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 2.369
  • ゆうかいてん: 85℃
  • Boiling Point: 243.9°C at 760 mmHg
  • フラッシュポイント: 101.3°C
  • Refractive Index: 1.699
  • PSA: 20.23000
  • LogP: 2.75930

3-Bromo-2-iodophenol Security Information

3-Bromo-2-iodophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3-Bromo-2-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y0988137-5g
3-Bromo-2-iodophenol
855836-52-1 95%
5g
$530 2023-09-03
abcr
AB286523-250 mg
3-Bromo-2-iodophenol; .
855836-52-1
250mg
€108.70 2023-04-26
abcr
AB286523-1 g
3-Bromo-2-iodophenol; .
855836-52-1
1g
€198.10 2023-04-26
Ambeed
A172688-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
$187.0 2025-02-25
Fluorochem
218378-10g
3-Bromo-2-iodophenol
855836-52-1 95%
10g
£798.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-200mg
3-Bromo-2-iodophenol
855836-52-1 97%
200mg
268.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-250mg
3-Bromo-2-iodophenol
855836-52-1 97%
250mg
519CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
4289.0CNY 2021-08-04
Alichem
A014002499-1g
3-Bromo-2-iodophenol
855836-52-1 95%
1g
$210.74 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49735-100mg
3-Bromo-2-iodophenol
855836-52-1 97%
100mg
¥166.0 2022-10-09

3-Bromo-2-iodophenol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Reference
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening
Staudt, Markus; et al, Chemistry - A European Journal, 2021, 27(42), 10941-10947

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; reflux → rt; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An Efficient and Modular Route to C3*-Tune Phos-Type Ligands
Deng, Xu; et al, Synthesis, 2017, 49(16), 3726-3730

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Reference
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

3-Bromo-2-iodophenol Raw materials

3-Bromo-2-iodophenol Preparation Products

3-Bromo-2-iodophenol 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:855836-52-1)3-Bromo-2-iodophenol
A856432
Purity:99%/99%/99%
はかる:5g/10g/25g
Price ($):168.0/336.0/839.0